[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of [(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and 3-methyl-1-propyl-1H-pyrazole.
Reaction Conditions: The 3-fluorobenzyl chloride is reacted with 3-methyl-1-propyl-1H-pyrazole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: For large-scale production, the reaction can be carried out in a continuous flow reactor to ensure consistent quality and yield. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the final product.
Chemical Reactions Analysis
[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (NaH, K2CO3), oxidizing agents (KMnO4, CrO3), and reducing agents (LiAlH4, NaBH4). Reaction conditions often involve solvents like DMF, THF, or methanol.
Scientific Research Applications
[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein-coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases, leading to reduced cell growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives:
Similar Compounds: Examples include 3-methyl-1-phenyl-1H-pyrazole, 3-fluorophenyl-1H-pyrazole, and 3-methyl-1-propyl-1H-pyrazole.
Uniqueness: The presence of both a fluorophenyl group and a methyl-propyl-pyrazolyl group in the same molecule makes it unique. This combination may result in distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C15H20FN3 |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H20FN3/c1-3-7-19-11-14(12(2)18-19)10-17-9-13-5-4-6-15(16)8-13/h4-6,8,11,17H,3,7,9-10H2,1-2H3 |
InChI Key |
AMMQVWCMRAVQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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